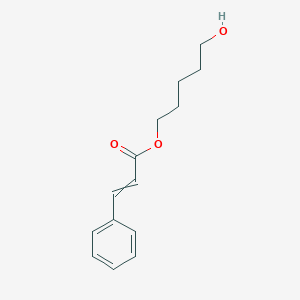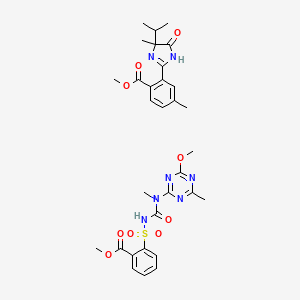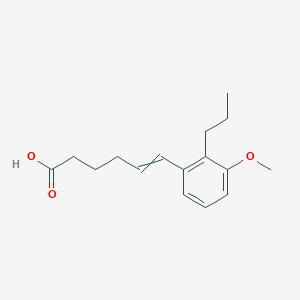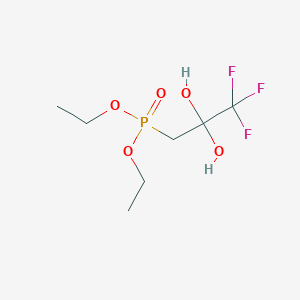
1,2,3,3,4-Pentaoctylcyclopent-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,3,4-pentaoctylcyclopentene is a cycloalkene compound characterized by a five-membered carbon ring with five octyl substituents. Cycloalkenes are cyclic hydrocarbons containing one or more carbon-carbon double bonds. The unique structure of 1,2,3,3,4-pentaoctylcyclopentene makes it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,3,4-pentaoctylcyclopentene typically involves the cyclization of appropriate linear precursors under specific conditions. One common method is the cyclization of octyl-substituted linear alkenes using a strong acid catalyst, such as sulfuric acid, under controlled temperatures. The reaction conditions must be carefully monitored to ensure the formation of the desired cycloalkene without over-cyclization or polymerization.
Industrial Production Methods
Industrial production of 1,2,3,3,4-pentaoctylcyclopentene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to isolate the pure compound from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,3,4-pentaoctylcyclopentene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bond, converting the cycloalkene to a cycloalkane.
Substitution: Halogenation reactions with reagents like bromine or chlorine can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Cycloalkanes.
Substitution: Halogenated cyclopentenes.
Wissenschaftliche Forschungsanwendungen
1,2,3,3,4-pentaoctylcyclopentene has several applications in scientific research:
Chemistry: Used as a model compound to study cycloalkene reactivity and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,2,3,3,4-pentaoctylcyclopentene involves its interaction with molecular targets through its reactive double bond and octyl substituents. The compound can undergo electrophilic addition reactions, where electrophiles attack the double bond, leading to the formation of new chemical bonds. The octyl groups can influence the compound’s solubility, reactivity, and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentene: A simpler cycloalkene with a single double bond and no substituents.
1,2,3,4-tetraoctylcyclopentene: A similar compound with four octyl substituents.
1,2,3,3,4-pentamethylcyclopentene: A similar compound with methyl substituents instead of octyl groups.
Uniqueness
1,2,3,3,4-pentaoctylcyclopentene is unique due to its specific substitution pattern and the presence of long octyl chains
Eigenschaften
CAS-Nummer |
113818-45-4 |
|---|---|
Molekularformel |
C45H88 |
Molekulargewicht |
629.2 g/mol |
IUPAC-Name |
1,2,3,3,4-pentaoctylcyclopentene |
InChI |
InChI=1S/C45H88/c1-6-11-16-21-26-31-36-42-41-43(37-32-27-22-17-12-7-2)45(39-34-29-24-19-14-9-4,40-35-30-25-20-15-10-5)44(42)38-33-28-23-18-13-8-3/h43H,6-41H2,1-5H3 |
InChI-Schlüssel |
GXCRHRVKZDBERC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC1CC(=C(C1(CCCCCCCC)CCCCCCCC)CCCCCCCC)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,4-Bis[(4-chlorophenyl)sulfanyl]-2-methylbenzene](/img/structure/B14310727.png)

![7-Methylidenespiro[5.5]undecan-2-one](/img/structure/B14310730.png)

![1-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethyl}pyrrolidine](/img/structure/B14310742.png)
phosphanium chloride](/img/structure/B14310747.png)


![2-{[(5,6-Dichloro-1H-benzimidazol-2-yl)sulfanyl]methyl}-1,3-benzothiazole](/img/structure/B14310768.png)
![3-[2-(2H-Imidazol-2-ylidene)hydrazinyl]-2-(methoxycarbonyl)benzoate](/img/structure/B14310770.png)

![N~1~,N~4~-Bis[3-(diethylamino)propyl]butane-1,4-diamine](/img/structure/B14310780.png)
